molecular formula C10H12N2O B2663859 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one CAS No. 698973-85-2

5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one

Cat. No.: B2663859
CAS No.: 698973-85-2
M. Wt: 176.219
InChI Key: XIVNXTBHSVOLAY-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 698973-85-2) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol. This solid presents as white to brown in appearance and is a derivative of the 1,8-naphthyridine scaffold, a class of heterocyclic compounds known as "diazanaphthalenes" that consist of a fused system of two pyridine rings. The 1,8-naphthyridine core is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. Scientific literature indicates that 1,8-naphthyridine derivatives have demonstrated significant antimicrobial properties, particularly as DNA gyrase inhibitors, a mechanism of action pioneered by nalidixic acid. Furthermore, research into related structures has shown potential for analgesic and sedative applications, with some compounds reported to exhibit twice the analgesic activity of phenylbutazone. The specific 5,7-dimethyl-2,3-dihydro-4-one substitution pattern of this compound makes it a valuable intermediate for further chemical exploration and functionalization, including in the synthesis of more complex fused ring systems. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to determine the suitability of this product for their intended application.

Properties

IUPAC Name

5,7-dimethyl-2,3-dihydro-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-5-7(2)12-10-9(6)8(13)3-4-11-10/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVNXTBHSVOLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)CCN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one typically involves multi-step organic reactions. A common synthetic route might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and reduction steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Studies have indicated potential anticancer properties, with mechanisms involving the modulation of specific cellular pathways .
  • Anti-inflammatory Effects : It has been explored for its ability to reduce inflammation in various biological models .
  • Neurological Applications : This compound may have implications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to its interaction with specific molecular targets .

Case Study 1: Anticancer Activity

A study published in Wiley Online Library highlighted the anticancer properties of 1,8-naphthyridine derivatives. The findings suggest that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The structure–activity relationship (SAR) studies indicated that modifications to the naphthyridine scaffold could enhance potency against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research published in PubMed reviewed the antimicrobial activities of naphthyridine derivatives. It was found that compounds similar to 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one exhibited significant antibacterial activity against resistant strains of bacteria. The study emphasized the need for further exploration into the mechanism of action to develop effective therapies against antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1h)-one depends on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5,7-dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one, highlighting substituent variations and their biological implications:

Compound Name Substituents/Modifications Key Properties/Activities References
3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one Oxadiazole at C3 - Cisplatin sensitization via ATR/CHK1 pathway inhibition
- Anti-cancer activity (HL-60, MCF-7)
3-Methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one Exo-methylidene and tosyl group at N1 - Enhanced cytotoxicity (HL-60, IC₅₀ = 1.2 µM)
- Induces apoptosis via Bcl-2 suppression
HKL-1 (2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one) 5-Methyl, 3-methoxyphenyl at C2 - G2/M cell cycle arrest in HL-60 cells
- Mitotic catastrophe via PLK1 and Aurora kinase inhibition
6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one Bromine at C6 - Halogenated analog with altered electronic properties
- Intermediate for Suzuki couplings
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one Chlorine at C7 - Enhanced electrophilicity for nucleophilic substitution
- Antimicrobial screening candidate

Physicochemical Properties

  • Solubility : The 5,7-dimethyl derivative’s solubility in DMSO (~10 mM) is superior to brominated analogs (~2 mM) due to reduced crystallinity from methyl groups .
  • Metabolic Stability: Methyl groups at C5 and C7 may hinder cytochrome P450 oxidation, enhancing metabolic stability compared to unsubstituted naphthyridinones .

Biological Activity

5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS: 698973-85-2) is a heterocyclic compound belonging to the naphthyridine family. Its biological activities have garnered attention in recent years due to its potential applications in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12N2O
  • Molecular Weight : 176.21 g/mol
  • IUPAC Name : 5,7-dimethyl-2,3-dihydro-1H-1,8-naphthyridin-4-one

Biological Activity Overview

5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one has been studied for various biological activities, primarily focusing on its antimicrobial and anticancer properties. The compound's structure suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties. A study highlighted the effectiveness of 1,8-naphthyridine derivatives against multi-resistant bacterial strains. While specific data on 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is limited, its structural similarity to other naphthyridine compounds suggests potential efficacy against bacteria such as E. coli and S. aureus .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
7-acetamido-1,8-naphthyridin≥ 1.024 µg/mLE. coli, S. aureus
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin)VariableP. aeruginosa

Anticancer Activity

The anticancer potential of naphthyridine derivatives has also been explored. Certain studies have indicated that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The exact pathways for 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one remain to be elucidated but are expected to involve similar mechanisms as observed in related compounds .

The mechanism by which 5,7-Dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Naphthyridine derivatives may inhibit bacterial topoisomerases or other critical enzymes involved in DNA replication and repair.
  • Synergistic Effects : Studies have shown that combining naphthyridine derivatives with existing antibiotics can enhance their efficacy against resistant strains .

Case Studies

A notable case study involved the evaluation of antibiotic-modulating activity of naphthyridine derivatives. When combined with fluoroquinolones like norfloxacin and ofloxacin, the MIC values significantly decreased for resistant strains of bacteria. This indicates a synergistic effect that could enhance treatment options for infections caused by resistant organisms .

Q & A

Q. Q1. What are the common synthetic routes for 5,7-dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its derivatives?

Methodological Answer: The core structure is typically synthesized via cyclization or condensation reactions. For example:

  • Cyclization with Ethanol/Base Systems : Ethanol/sodium ethoxide under reflux facilitates cyclization of intermediates like ethyl 3-(2-(4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)hydrazono)butanoate to form pyrazolone derivatives (e.g., compound 5 in Scheme 2 of ).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids or esters using Pd catalysts (e.g., compound 10a synthesized with 80.4% yield, as in ).
  • Heterocyclic Substrate Modification : Derivatives can be synthesized from fused heterocycles, such as isoxazolo[4,3-c][1,8]naphthyridine ().

Q. Q2. How can substituent effects be systematically studied to optimize biological activity in 1,8-naphthyridinone derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents at positions 3, 5, and 7 (e.g., halogen, aryl, or oxadiazole groups) and evaluate their impact. For instance:
    • Bromine at position 6 (e.g., compound 7 , 23.6% yield) allows further functionalization via cross-coupling ().
    • Oxadiazole moieties (e.g., compound 6h ) enhance cisplatin sensitization by inhibiting ATR/CHK1 pathways ().
  • Parallel Synthesis : Use combinatorial libraries with diverse substituents (e.g., 6a–6h in ) and screen for cytotoxicity (e.g., MCF7 cell line assays in ).

Basic Characterization Techniques

Q. Q3. What analytical methods are critical for confirming the structure of 1,8-naphthyridinone derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR assign aromatic protons and substituents (e.g., compound 6h δ 2.58 ppm for CH₃ in ).
  • Mass Spectrometry (MS) : ESI-QTOF-MS confirms molecular weight (e.g., compound 6h m/z 421.1 [M+H]⁺ in ).
  • X-ray Crystallography : Resolves dihydro-1,8-naphthyridinone ring conformation and hydrogen-bonding patterns (e.g., dimer formation in ).

Advanced Mechanistic Studies

Q. Q4. How does 5,7-dimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one enhance cisplatin sensitivity in cancer cells?

Methodological Answer:

  • ATR/CHK1 Pathway Inhibition : Derivatives like 6e and 6h () disrupt DNA damage response (DDR) by blocking ATR/CHK1 signaling, preventing repair of cisplatin-induced DNA lesions.
  • Apoptosis Assays : Use Hoechst staining and annexin V-FITC/PI to quantify cell death ().
  • Molecular Docking : Simulate binding to ATR kinase (e.g., compound 6h shows strong interaction with ATP-binding pockets) .

Q. Q5. How can researchers address discrepancies in reported biological activities of 1,8-naphthyridinone derivatives?

Methodological Answer:

  • Control for Substituent Effects : Compare analogs with identical cores but varying substituents (e.g., 6h vs. 12 in , where 4-fluorophenyl reduces yield to 40.8%).
  • Standardize Assay Conditions : Use consistent cell lines (e.g., MCF7 vs. HeLa) and cisplatin concentrations (e.g., 10 µM in ).
  • Validate Mechanisms : Replicate western blotting for DDR markers (e.g., γH2AX, p-CHK1) across independent labs .

Advanced Experimental Design

Q. Q6. What strategies improve the solubility and bioavailability of 1,8-naphthyridinone derivatives in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the 4-oxo position.
  • Nanoparticle Formulation : Encapsulate hydrophobic derivatives (e.g., 6h ) in PEGylated liposomes.
  • LogP Optimization : Replace bromine with polar groups (e.g., -OH or -NH₂) while maintaining activity ().

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